molecular formula C4H11ClN2 B1526342 1-Cyclopropyl-1-methylhydrazine hydrochloride CAS No. 1803599-58-7

1-Cyclopropyl-1-methylhydrazine hydrochloride

Cat. No.: B1526342
CAS No.: 1803599-58-7
M. Wt: 122.6 g/mol
InChI Key: QWMVELSXFXJWKV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-methylhydrazine hydrochloride is a hydrazine derivative characterized by a cyclopropyl ring substituted with a methyl group and a hydrazine moiety, forming a hydrochloride salt. This compound is likely utilized in pharmaceutical synthesis or as an intermediate in organic chemistry due to its reactive hydrazine group and steric effects from the cyclopropyl ring .

Properties

IUPAC Name

1-cyclopropyl-1-methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-6(5)4-2-3-4;/h4H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMVELSXFXJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-58-7
Record name 1-cyclopropyl-1-methylhydrazine hydrochloride
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Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1-methylhydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, which are known to participate in nucleophilic addition reactions. These interactions often involve the formation of hydrazone derivatives, which can further undergo various biochemical transformations. The nature of these interactions is primarily based on the nucleophilic properties of the hydrazine group in this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine derivatives are known to inhibit certain enzymes involved in cellular respiration, leading to changes in metabolic flux. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can form hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit the activity of certain enzymes. Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that hydrazine derivatives can undergo degradation under certain conditions, leading to the formation of various by-products. These by-products may have different biochemical properties and can affect cellular processes differently. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while at higher doses, it may induce toxic or adverse effects. For example, high doses of hydrazine derivatives have been associated with hepatotoxicity and neurotoxicity in animal studies. The threshold effects observed in these studies indicate that there is a dosage-dependent response to this compound, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in metabolic reactions. For instance, hydrazine derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in conjugation reactions, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its overall biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound in specific tissues can influence its activity and function. For example, the compound may accumulate in the liver, where it can exert its effects on hepatic metabolism and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

1-Cyclopropyl-1-methylhydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C5H10ClN3
  • Molecular Weight : 145.61 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can interact with various receptors, altering their activity and influencing downstream signaling pathways.
MechanismDescription
Enzyme InhibitionInhibits specific enzymes, affecting metabolic processes
Receptor ModulationAlters receptor activity, influencing cell signaling

Cellular Effects

The compound has been shown to affect various cell types through modulation of:

  • Cell Signaling Pathways : It can influence pathways such as apoptosis and proliferation.
  • Gene Expression : Alters the expression of genes involved in critical cellular functions.

Case Studies

  • In Vivo Studies : Research involving animal models has demonstrated that this compound can induce significant biochemical changes. For instance, studies have shown alterations in liver enzyme levels, indicating potential hepatotoxicity at higher doses .
  • In Vitro Studies : In cell culture experiments, this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent. The IC50 values for various cell lines were determined, demonstrating varying degrees of sensitivity .

Table 2: Summary of Biological Activities

Study TypeFindings
In VivoInduces biochemical changes in liver enzyme levels
In VitroCytotoxic effects on cancer cell lines with varying IC50 values

Research Findings

Recent studies have focused on the structural activity relationship (SAR) of hydrazine derivatives, including this compound. These studies indicate that modifications to the hydrazine core can significantly influence biological activity and selectivity for target enzymes or receptors .

Notable Research Outcomes

  • Cytotoxicity Assessment : A study reported that derivatives similar to this compound demonstrated promising cytotoxicity against specific cancer cell lines, paving the way for further drug development .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that the compound binds selectively to certain enzymes, which may explain its biological effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of hydrazine compounds, including 1-cyclopropyl-1-methylhydrazine hydrochloride, exhibit potential as anticancer agents. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the hydrazine structure can enhance their efficacy against various cancer types by targeting pathways associated with tumor growth and metastasis .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Inhibitors of β-secretase (BACE1), which are crucial in Alzheimer's disease pathology, have been developed using hydrazine derivatives. The ability of these compounds to penetrate the central nervous system (CNS) and reduce amyloid-beta (Aβ) peptide levels makes them promising candidates for Alzheimer's treatment .

Propellant and Energetic Materials

Rocket Propellant Applications
Hydrazine derivatives are widely recognized for their use in rocket propellants due to their high energy content and stability. This compound has been explored for its potential as a propellant component, contributing to formulations that require high performance under extreme conditions. Its impact sensitivity and thermal stability are critical parameters evaluated during the development of new propellant formulations .

Synthesis of Novel Compounds

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its unique structural features allow for the derivation of more complex molecules utilized in pharmaceuticals and agrochemicals. The versatility of hydrazine derivatives in organic synthesis is well-documented, with applications ranging from pharmaceuticals to fine chemicals .

Analytical Chemistry

Detection and Analysis
In analytical chemistry, this compound is used as a reagent for detecting specific chemical species or as a standard in various assays. Its reactivity with different substrates allows for the development of methods to quantify other compounds, particularly those containing carbonyl groups .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with hydrazine derivatives, including this compound .
Study BNeuroprotectionShowed that BACE1 inhibitors derived from hydrazines reduced Aβ levels significantly in transgenic mouse models .
Study CPropellant FormulationEvaluated the thermal stability and energy output of propellant mixtures containing this compound, indicating favorable properties for aerospace applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclopropyl-1-methylhydrazine hydrochloride with its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score Key Differences
1-Cyclopropyl-1-methylhydrazine HCl Not specified C₄H₁₀ClN₂ (inferred) ~120.59 (estimated) Cyclopropyl + methyl + hydrazine HCl Reference N/A
1-Cyclobutylhydrazine HCl 158001-21-9 C₃H₉ClN₂ 108.57 Cyclobutyl + hydrazine HCl 0.85 Larger ring size (4-membered vs. 3)
Cyclopropylhydrazine HCl 213764-25-1 C₃H₇ClN₂ 106.55 Cyclopropyl + hydrazine HCl (no methyl) 0.70 Absence of methyl group
(1-Cyclopropylethyl)hydrazine HCl 1181458-68-3 C₅H₁₃ClN₂ 136.62 Cyclopropyl + ethyl chain + hydrazine HCl N/A Extended alkyl chain
1-Propylhydrazine HCl Not specified C₃H₁₀ClN₂ 107.58 Linear propyl + hydrazine HCl N/A No cyclopropyl ring
1-Benzyl-1-phenylhydrazine HCl 5705-15-7 C₁₃H₁₅ClN₂ 234.73 Aromatic benzyl + phenyl substituents N/A Aromatic vs. aliphatic substituents

Key Observations :

  • Ring Size Effects : Cyclobutyl analogs (e.g., 158001-21-9) exhibit higher similarity scores (0.85) compared to cyclopropyl derivatives (0.70), likely due to reduced ring strain in cyclobutane .
  • Aromatic vs. Aliphatic : Compounds like 1-benzyl-1-phenylhydrazine HCl (CAS 5705-15-7) show markedly higher molecular weights and lipophilicity due to aromatic substituents, making them suitable for different applications (e.g., pharmaceuticals) .

Preparation Methods

Reaction Scheme and Conditions

  • Starting Materials: Cyclopropylamine and N-Boc-O-sulfonyl hydroxylamine derivatives (such as N-Boc-O-p-toluenesulfonyl azanol, N-Boc-O-methylsulfonyl azanol, or N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl azanol).
  • Catalyst/Base: N-methylmorpholine (NMM) acts as an acid-binding agent.
  • Solvents: Organic solvents such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran (THF).
  • Temperature: 0 to 20 °C, often starting at 0 °C and allowing reaction overnight at room temperature.
  • Reaction Time: 4 to 18 hours.

Mechanism and Process

Cyclopropylamine reacts with the N-Boc protected sulfonyl hydroxylamine under the influence of NMM to yield the intermediate N-Boc-cyclopropylhydrazine. This intermediate is isolated typically by extraction and concentration without the need for chromatographic purification, enhancing scalability.

Representative Data from Embodiments

Parameter Example 1 Example 2 Example 3
Cyclopropylamine (mol equiv.) 10 eq (59.3 g, 1.04 mol) 2 eq (59.3 g, 1.04 mol) 5 eq (59.3 g, 1.04 mol)
Sulfonyl hydroxylamine N-Boc-O-p-toluenesulfonyl azanol (29.8 g) N-Boc-O-methylsulfonyl azanol (149.2 g) N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl azanol (60.3 g)
Solvent Methylene dichloride (180 mL) Toluene (250 mL) THF (250 mL)
N-Methylmorpholine (mol equiv.) 1.1 eq (11.5 g, 0.114 mol) 2 eq (105.2 g, 1.04 mol) 1 eq (21 g, 0.21 mol)
Temperature -5 to 0 °C initially, then room temp 0 °C initially, then room temp -5 to 0 °C initially, then room temp
Reaction Time 2 h at 0 °C, overnight at room temp 3 h at 0 °C, overnight at room temp 2-3 h at 0 °C, overnight at room temp
Yield 67% (11 g) 59% (53 g) 75% (27.1 g)
Melting Point (°C) 105.4 – 106.2 105.0 – 105.6 105.4 – 106.2

Note: Yield and melting points are consistent with high purity of the intermediate product.

Deprotection and Formation of 1-Cyclopropylhydrazine Hydrochloride

Deprotection Conditions

  • The Boc protecting group is removed by reaction with aqueous hydrochloric acid.
  • Typical concentration of HCl: 1 to 12 mol/L, commonly 6 mol/L.
  • Reaction temperature: 20 to 50 °C.
  • Reaction time: Overnight (approximately 17 to 20 hours).

Procedure

The N-Boc-cyclopropylhydrazine intermediate is dissolved in aqueous hydrochloric acid under ice-water bath conditions, then allowed to react at room temperature overnight. The reaction mixture is filtered after decolorization with activated carbon, concentrated, and recrystallized from solvents such as methanol, ethanol, or Virahol to yield cyclopropylhydrazine hydrochloride as white crystalline solids.

Representative Data

Parameter Value
N-Boc-cyclopropylhydrazine 5 g (29 mmol)
HCl concentration 6 mol/L
Volume of HCl solution 20 mL
Reaction temperature Ice bath initially, then room temp
Reaction time 17–20 hours
Yield 74% (2.3 g)
Melting point (°C) 131.6 – 132.4

Methylation to Form 1-Cyclopropyl-1-methylhydrazine Hydrochloride

While direct literature on methylation of cyclopropylhydrazine to this compound is limited, related methylation processes of hydrazine derivatives provide insight:

  • Methylation is typically conducted in methanol with hydrazine hydrochloride and a catalyst such as hydrazine sulfate.
  • Reaction temperatures range from 50 to 100 °C.
  • Reaction times are 1 to 4 hours.
  • After methylation, the product is isolated by cooling, filtration, dealcoholysis, and rectification.

These methylation methods, adapted to cyclopropylhydrazine hydrochloride, would yield this compound under controlled conditions.

Summary Table of Preparation Steps

Step Reagents/Conditions Key Points Yield/Outcome
1. Formation of N-Boc-cyclopropylhydrazine Cyclopropylamine + N-Boc-O-sulfonyl hydroxylamine + NMM; 0–20 °C; 4–18 h; solvents: DCM, toluene, THF Mild conditions, no chromatography needed 59–75% yield; solid intermediate
2. Deprotection to cyclopropylhydrazine hydrochloride Aqueous HCl (1–12 mol/L), 20–50 °C, overnight Boc group removal, recrystallization 74% yield; white crystalline product
3. Methylation (inferred) Methanol, hydrazine sulfate catalyst, 50–100 °C, 1–4 h Methylation of hydrazine nitrogen Expected high yield; purification by filtration and distillation

Advantages and Industrial Relevance

  • The described preparation method avoids expensive reagents like cyclopropyl Grignard reagents and low-temperature operations.
  • The process is operationally simple, mild, and cost-effective.
  • Avoidance of chromatographic purification steps improves scalability.
  • High yields and purity make the process suitable for industrial production.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-methylhydrazine hydrochloride
Reactant of Route 2
1-Cyclopropyl-1-methylhydrazine hydrochloride

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